Apoatropine is a natural product found in Cyphanthera odgersii, Cyphanthera tasmanica, and other organisms with data available.
Apoatropine
CAS No.: 500-55-0
Cat. No.: VC21336573
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 500-55-0 |
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Molecular Formula | C17H21NO2 |
Molecular Weight | 271.35 g/mol |
IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate |
Standard InChI | InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 |
Standard InChI Key | WPUIZWXOSDVQJU-UHFFFAOYSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 |
SMILES | CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 |
Chemical Structure and Properties
Molecular Identity
Apoatropine, identified by CAS Registry Number 500-55-0, has the molecular formula C17H21NO2 with a molecular weight of 271.360 . The compound's systematic name is α-methylenebenzeneacetic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3α-yl] ester, though it is also known by several alternative names including atropamine, apoatropin, and tropine atropate ester . Its chemical structure is characterized by a tropane skeleton with an ester linkage at the 3-position connecting to atropic acid.
The compound's structural identification can be represented through several standardized notations:
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InChI: InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16?
Physical Properties
Apoatropine manifests as crystalline prisms when recrystallized from chloroform and has a melting point of 62°C . The compound demonstrates distinct solubility characteristics, being freely soluble in alcohol, ether, chloroform, benzene, and carbon disulfide. It shows limited solubility in petroleum ether and isoamyl alcohol, while being almost insoluble in water . These solubility properties influence its extraction, purification, and potential pharmaceutical formulation.
Derivative Forms
Several derivative forms of apoatropine have been characterized and documented:
Table 1: Apoatropine and Its Derivatives
Property | Apoatropine | Apoatropine Hydrochloride | Apoatropine Sulfate Pentahydrate |
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Molecular Formula | C17H21NO2 | C17H21NO2·HCl | (C17H21NO2)2·H2SO4·5H2O |
Molecular Weight | 271.35 | 307.82 | 730.86 |
Physical Appearance | Prisms (from chloroform) | Scales | Crystals |
Melting Point | 62°C | 239°C | Not specified |
Solubility | Freely soluble in alcohol, ether, chloroform, benzene; almost insoluble in water | Soluble in hot water; sparingly soluble in alcohol, acetone; nearly insoluble in ether | Sparingly soluble in water |
Percent Composition | C 75.25%, H 7.80%, N 5.16%, O 11.79% | C 66.33%, H 7.20%, N 4.55%, O 10.40%, Cl 11.52% | C 55.87%, H 7.45%, N 3.83%, O 28.46%, S 4.39% |
The hydrochloride form (C17H21NO2·HCl) exhibits significantly different physical properties from the base compound, including a much higher melting point (239°C) and altered solubility profile . The sulfate pentahydrate form ((C17H21NO2)2·H2SO4·5H2O) presents another variant with distinct chemical characteristics . These different salt forms may offer advantages for stability, solubility, or bioavailability in various applications.
Natural Occurrence and Sources
Botanical Sources
Apoatropine occurs naturally in several plant species belonging to the Solanaceae family, most notably in the root of Atropa belladonna L. (deadly nightshade) . This family of plants is renowned for producing various tropane alkaloids with anticholinergic properties. The presence of apoatropine alongside other tropane alkaloids suggests evolutionary significance in the plant's chemical defense mechanisms.
Isolation Methods
The isolation of apoatropine from natural sources has been accomplished through various techniques. Historically, extraction methods relied on differential solubility and crystallization. More refined approaches using chromatography were developed by Steinegger and Phokas in 1956, enabling more efficient isolation of apoatropine from plant material . These chromatographic techniques represented significant advances in the ability to purify and study this alkaloid.
Synthesis Methods
Historical Synthetic Approaches
The synthesis of apoatropine has been documented since the late 19th century, with several pioneering scientists contributing to its artificial production:
These early works established the foundation for understanding apoatropine's chemical structure and properties, demonstrating ways to obtain the compound from atropine by dehydration or through total synthesis pathways.
Modern Synthetic Methods
Contemporary approaches to apoatropine synthesis have become more efficient and selective. A notable example is the one-step synthesis method reported for apoatropine and related compounds such as atropine and littorine . This procedure involves a deamination reaction using dl-phenylalanine 3α-tropanyl ester as the starting material .
The synthetic pathway begins with coupling tropine with N-phthalyl-dl-phenylalanyl chloride, followed by hydrazinolysis with hydrazine hydrate to yield the amino ester intermediate. Subsequent deamination produces apoatropine in a streamlined process . This represents a significant advancement in synthetic efficiency compared to historical methods.
Table 2: Evolution of Apoatropine Synthesis Methods
Pharmacological Properties
Structural Basis for Activity
The pharmacological activity of apoatropine stems from its tropane alkaloid structure, which enables interaction with muscarinic receptors. The specific configuration of the 8-methyl-8-azabicyclo[3.2.1]octane skeleton combined with the ester linkage to atropic acid determines its receptor binding characteristics . The slight structural difference between apoatropine and atropine—specifically in the acid moiety of the ester—may contribute to differences in their pharmacological profiles.
Comparative Analysis with Related Compounds
Structural Comparison with Atropine
Apoatropine and atropine share the same tropane skeleton but differ in the acid component of their ester linkage. While atropine contains tropic acid, apoatropine incorporates atropic acid (2-phenylprop-2-enoic acid) . This structural distinction is reflected in their molecular formulas: apoatropine (C17H21NO2) versus atropine (C17H23NO3), with atropine containing one additional hydrogen and oxygen atom .
Table 3: Comparison of Apoatropine and Atropine
Property | Apoatropine | Atropine |
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Molecular Formula | C17H21NO2 | C17H23NO3 |
Acid Component | Atropic acid (2-phenylprop-2-enoic acid) | Tropic acid |
Base Component | Tropine | Tropine |
Pharmacological Class | Anticholinergic | Anticholinergic |
Receptor Activity | Antimuscarinic (details limited) | Competitive antagonist of M1-M5 muscarinic receptors |
Clinical Applications | Limited documentation | Widely used in bradycardia, organophosphate poisoning, ophthalmology |
Pharmacological Distinctions
While both compounds exhibit anticholinergic activity, atropine has been extensively studied and is employed in various clinical applications . It produces effects such as increased heart rate, pupil dilation, bronchodilation, and decreased secretions by blocking acetylcholine's action at muscarinic receptors .
The specific pharmacological profile of apoatropine, including its receptor binding affinities, potency, and pharmacokinetics, requires further investigation to establish its distinct therapeutic potential. The unsaturated nature of the acid portion in apoatropine may confer different pharmacodynamic properties compared to atropine.
Research Developments and Future Directions
Current Research Status
Research into apoatropine has progressed from early structural characterization and synthesis to more sophisticated investigations of its pharmacological properties. The development of the one-step synthesis method from dl-phenylalanine 3α-tropanyl ester represents a significant advancement in the accessibility of this compound for research purposes .
Future Research Opportunities
Several promising directions exist for future apoatropine research:
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Comprehensive receptor binding studies to determine its selectivity profile across muscarinic receptor subtypes
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Pharmacokinetic investigations to characterize its absorption, distribution, metabolism, and excretion
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Structure-activity relationship studies to develop novel derivatives with enhanced pharmacological properties
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Exploration of potential therapeutic applications, particularly in areas where its structural uniqueness might offer advantages over atropine
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Investigation of its role as a chemical defense compound in plants and the evolutionary significance of its biosynthesis
These research directions could significantly enhance our understanding of apoatropine and potentially reveal novel applications in medicine, pharmacology, or as research tools.
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